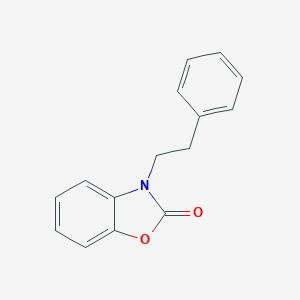

3-Phenethyl-3H-benzooxazol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-(2-phenylethyl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C15H13NO2/c17-15-16(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 |

InChI Key |

NUKWDYNMQFPRIJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3OC2=O |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3OC2=O |

Origin of Product |

United States |

In Vitro Biological Activity Profiling and Pharmacological Target Identification for 3 Phenethyl 3h Benzooxazol 2 One

Assessment of Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Cell Viability and Growth Inhibition Assays

No specific IC50 values or cell viability data for 3-Phenethyl-3H-benzooxazol-2-one against any cancer cell lines were found in the public scientific literature.

Apoptosis and Necrosis Induction in Cellular Models

There is no available information detailing the ability of this compound to induce apoptosis or necrosis in cancer cells.

Cell Cycle Arrest and DNA Damage Response Investigations

Investigations into the effects of this compound on the cell cycle progression and DNA damage responses of cancer cells have not been reported in the available literature.

Investigation of Anti-inflammatory and Immunomodulatory Potentials in Cell-based Systems

The anti-inflammatory and immunomodulatory activities of various benzoxazolone derivatives have been documented, often attributed to their ability to modulate key inflammatory pathways. However, specific studies on this compound are absent from the current body of scientific literature.

Cytokine and Chemokine Modulation Assays

There are no published studies that report on the effects of this compound on the production or secretion of cytokines and chemokines in cell-based assays.

Inhibition of Inflammatory Mediators (e.g., COX, LOX)

Data regarding the inhibitory activity of this compound against key inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX) is not available.

Effects on Immune Cell Activation and Signaling Pathways

There is no available scientific literature detailing the in vitro effects of this compound on immune cell activation or specific signaling pathways. Research on other benzoxazolone derivatives has occasionally touched upon anti-inflammatory properties, but detailed mechanistic studies on immune cells are scarce. Without experimental data, it is not possible to ascertain whether this particular compound would exhibit agonistic or antagonistic effects on immune cell functions such as cytokine production, proliferation, or the modulation of key signaling cascades like NF-κB or MAPK pathways.

Evaluation of Antimicrobial and Antiviral Activities in Culture

While the benzoxazolone scaffold is recognized for its presence in compounds with antimicrobial properties, specific data for this compound is not documented in the reviewed literature.

Antiviral Efficacy in Viral Replication Assays

The antiviral potential of this compound has not been reported. While research has explored the antiviral activities of the related benzothiazole (B30560) scaffold, there is no specific information regarding the efficacy of this compound against any enveloped or non-enveloped viruses in standard viral replication assays. researchgate.net

Exploration of Neurobiological Activities in In Vitro Models

The neurobiological profile of this compound in vitro is currently uncharacterized.

Neuroprotection and Neurogenesis Studies in Cell Cultures

There are no published studies investigating the neuroprotective or neurogenic potential of this compound in neuronal cell culture models. While some benzoxazolone derivatives have been explored for their neuroprotective effects, this has not been extended to the phenethyl derivative. dntb.gov.ua Therefore, its ability to protect neurons from excitotoxicity, oxidative stress, or other forms of cellular damage is unknown.

Receptor Modulation in Neuronal Cell Lines

The interaction of this compound with neuronal receptors has not been documented. Certain benzoxazolone and benzothiazolone derivatives have been identified as ligands for sigma-1 receptors, which are implicated in a variety of central nervous system functions and may offer a neuroprotective role. nih.gov However, the binding affinity and functional activity of this compound at sigma-1 or any other neuronal receptor (e.g., glutamate, GABA, dopamine (B1211576) receptors) have not been determined.

Enzyme Modulation and Receptor Binding Studies

Comprehensive studies detailing the direct enzymatic modulation and specific receptor binding of this compound are not extensively available in the public scientific literature. However, the broader class of benzoxazolone derivatives has been investigated for various biological activities, providing a contextual framework.

Specific data on the enzyme inhibition kinetics and the precise mechanism of action for this compound are not detailed in the available research. Studies on related benzoxazole (B165842) structures have indicated potential interactions with various enzymes. For instance, some benzoxazole derivatives have been explored as inhibitors of enzymes like aldehyde oxidase, where they exhibited mixed inhibition kinetics. However, without specific experimental data for this compound, its inhibitory constants (Kᵢ), mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), and the specific enzymes it may target remain undetermined.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ | Kᵢ | Mechanism of Inhibition |

|---|

While specific ligand-receptor interaction assays for this compound are not documented, research on analogous compounds offers some insights. Derivatives of benzo[d]oxazol-2(3H)-one have been synthesized and evaluated for their binding affinity to sigma receptors, with some showing high affinity and selectivity for the sigma-1 receptor subtype. nih.gov For example, certain substituted N-benzyl derivatives of benzo[d]oxazol-2(3H)-one have demonstrated Kᵢ values in the nanomolar range for the sigma-1 receptor. nih.gov Another study focused on 2-arylbenzoxazoles as potential antagonists for the adenosine (B11128) A2A receptor, with some compounds showing micromolar affinity. nih.govresearchgate.net Without direct binding studies, the affinity (Kd, Kᵢ) and selectivity of this compound for specific receptors remain unknown.

Table 2: Receptor Binding Affinity for this compound

| Receptor Target | Binding Affinity (Kd/Kᵢ) | Assay Type |

|---|

Identification and Validation of Molecular Targets for this compound

The identification and validation of specific molecular targets for this compound have not been reported in the scientific literature. The following sections outline established methodologies that could be employed for such investigations.

Proteomic and metabolomic profiling are powerful tools for elucidating the mechanism of action of a compound by observing global changes in protein and metabolite levels within a biological system. However, there are no published studies that have applied these "omics" approaches to identify the molecular targets of this compound. Such studies would be instrumental in identifying pathways and specific proteins affected by the compound.

Affinity chromatography and pull-down assays are effective methods for identifying direct binding partners of a small molecule. These techniques involve immobilizing the compound of interest on a solid support to capture interacting proteins from a cell lysate. There is no evidence in the literature of these methods being used to identify the protein targets of this compound.

Once potential molecular targets are identified, their biological relevance to the compound's activity can be validated using genetic techniques such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown. These methods can confirm whether the modulation of a specific target protein is responsible for the observed phenotypic effects of the compound. To date, no such genetic validation studies for the targets of this compound have been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Phenethyl 3h Benzooxazol 2 One Analogues

Delineation of Pharmacophoric Requirements within the 3-Phenethyl-3H-benzooxazol-2-one Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for a molecule's biological activity. For the benzoxazolone class of compounds, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets.

The core benzoxazolone ring system is a fundamental feature, providing a rigid, planar structure that acts as a scaffold for substituent groups. ontosight.ai The carbonyl group of the oxazolone (B7731731) ring is a significant hydrogen bond acceptor. Studies have shown this group is crucial for forming hydrogen bonds with key amino acid residues in target proteins, such as ARG207 in caspase-3, which is important for inducing apoptosis in cancer cells. wjarr.com

The nitrogen atom at the 3-position is a key point for substitution, and its electronic properties can be vital for biological activity. wjarr.comneu.edu.tr The introduction of the phenethyl group at this position introduces a significant hydrophobic element and potential for aromatic interactions. The pharmacophore can be defined by the spatial relationship between the benzoxazolone core and the terminal phenyl ring of the phenethyl substituent. This includes:

A hydrogen bond acceptor (the carbonyl oxygen).

Aromatic regions (the fused benzene (B151609) ring and the phenyl ring of the phenethyl group).

A hydrophobic feature (the ethyl linker and the phenyl ring).

The relative orientation of these features, dictated by the flexibility of the ethyl linker, is critical for optimal binding to target receptors. For instance, in the context of soluble epoxide hydrolase (sEH) inhibitors, the benzoxazolone moiety has been identified as a secondary pharmacophore. acs.org

Influence of Substituent Electronic and Steric Properties on Biological Efficacy

The biological activity of this compound analogues can be significantly modulated by introducing various substituents on both the benzoxazolone ring and the phenethyl group. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a pivotal role in determining the compound's efficacy.

Substitutions on the Benzoxazolone Ring: Modifications at the 5- and 6-positions of the benzoxazolone ring have been extensively studied.

Halogenation: The introduction of a chlorine atom at the 5-position has been shown to enhance cytotoxic and apoptotic activity in breast cancer cell lines. jmchemsci.com For example, a 5-chloro substituted derivative demonstrated higher activity compared to its unsubstituted counterpart. jmchemsci.com

Acyl Groups: The addition of acyl groups at the 6-position has been explored for analgesic and anti-inflammatory activities. The nature and position of substituents on these acyl groups can fine-tune the activity. tandfonline.com

Styryl Groups: In a series of combretastatin (B1194345) analogues, a styryl fragment at the 6-position of a 3-methyl-2(3H)-benzoxazolone showed potent antiproliferative activity. The methoxy (B1213986) substitution pattern on the styryl ring was critical for this effect. nih.gov

Substitutions on the N-3 Side Chain (Phenethyl Group): While the core focus is the phenethyl group, studies on related N-3 substituents provide valuable SAR insights.

Hydroxyl Groups: In a series of 5-methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolones, the reduced alcohol derivatives showed greater anti-inflammatory activity than their ketone counterparts, indicating the importance of the hydrogen-bonding capability of the hydroxyl group. tandfonline.comtandfonline.com

Aromatic Substituents: For analogues with a benzoylmethyl group at the N-3 position, substitutions on the phenyl ring significantly impact activity. For instance, a 4-bromo substituent on the benzoylmethyl group, combined with a 2,6-difluorobenzoyl moiety at the 6-position of the benzoxazolone ring, resulted in high anti-inflammatory activity. tandfonline.com

The following table summarizes the observed influence of various substituents on the biological activity of benzoxazolone analogues.

| Compound Class | Substituent & Position | Observed Effect on Biological Activity | Reference(s) |

| 5-Substituted-2(3H)-benzoxazolones | 5-Chloro | Increased cytotoxic and apoptotic activity | jmchemsci.com |

| 6-Acyl-3-substituted-2(3H)-benzoxazolones | 6-(2,6-difluorobenzoyl) and 3-(4-bromobenzoylmethyl) | High anti-inflammatory activity | tandfonline.com |

| 3-Substituted-2(3H)-benzoxazolones | 3-(2-hydroxyl-2-phenylethyl) | Higher anti-inflammatory activity compared to ketone analogue | tandfonline.comtandfonline.com |

| 2-Substituted-benzoxazoles | 2-Phenyl with electron-donating groups (methoxy, dimethylamino) | Active against P. pastoris | nih.gov |

| 2-Substituted-benzoxazoles | 2-Phenyl with electron-withdrawing group (fluoro) | Active against P. pastoris | nih.gov |

Conformational Analysis and its Implications for Molecular Recognition

The ability of the phenethyl group to adopt various conformations allows the molecule to adapt its shape to fit the binding site of a biological target. However, this flexibility can also be a disadvantage, as a significant amount of energy may be required to adopt the specific "bioactive" conformation, leading to a lower binding affinity.

The interaction between the terminal phenyl ring and the benzoxazolone system can lead to different low-energy conformations. These conformations can range from an extended form, where the phenyl ring is positioned away from the benzoxazolone core, to a folded or "pi-stacked" conformation, where the two aromatic rings are in close proximity. The preferred conformation in a biological environment will depend on the specific interactions within the receptor's binding pocket.

The rigidity or flexibility of the N-3 substituent is a critical factor. For example, incorporating the N-3 substituent into a more rigid ring system, such as a piperidine, can lock the molecule into a specific conformation. This can lead to higher potency if the constrained conformation is the bioactive one. The stereostructure of such constrained analogues is considered a key part of the pharmacophore for certain receptors. researchgate.net Understanding the preferred conformations of this compound and its analogues is therefore essential for designing molecules with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug design, allowing for the prediction of the activity of novel compounds before they are synthesized, thus saving time and resources. nih.govresearchgate.net

Several QSAR studies have been successfully applied to benzoxazolone derivatives to predict various biological activities, including analgesic, anti-inflammatory, and anticancer effects. nih.govbohrium.comrsc.org These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Related to the distribution of electrons.

Physicochemical descriptors: Such as lipophilicity (logP) and water solubility.

For instance, a QSAR study on 2-benzoxazolinone (B145934) derivatives with analgesic and anti-inflammatory activities found that hydrophobicity, the number of halogens, and the shape of the molecule were prominent factors in determining their efficacy. nih.gov In another study on benzoxazole (B165842) derivatives as anticancer agents, 3D-QSAR models (CoMFA and CoMSIA) were developed to illustrate the relationship between different molecular fields (steric, electrostatic) and inhibitory activities. rsc.org

By developing QSAR models for a series of this compound analogues with varying substituents, it would be possible to:

Identify the key structural features that positively or negatively influence a specific biological activity.

Predict the activity of newly designed, unsynthesized analogues.

Guide the optimization of lead compounds to enhance their potency and selectivity.

The predictive power of a QSAR model is highly dependent on the quality and diversity of the data set used to build it. nih.gov

Structure-Property Relationships Governing Molecular Interactions and Biological Availability

The biological availability of a drug is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties are, in turn, governed by the physicochemical characteristics of the molecule, which are directly related to its chemical structure. Understanding these structure-property relationships (SPR) is crucial for designing drug candidates with favorable pharmacokinetic profiles. nih.gov

Solubility: Aqueous solubility is critical for a drug to be absorbed from the gastrointestinal tract. The planar, aromatic nature of the benzoxazolone core can lead to poor solubility due to efficient crystal packing. The introduction of substituents that disrupt this planarity or add ionizable groups can improve solubility. For example, Mannich bases of benzoxazolones are often synthesized to improve water solubility. wjarr.com

Metabolism: The phenethyl group and the benzoxazolone ring are potential sites of metabolic transformation. The phenyl ring can undergo hydroxylation by cytochrome P450 enzymes, while the ethyl linker could also be a site of oxidation. The benzoxazolone ring itself can be subject to metabolic cleavage. Introducing blocking groups, such as fluorine atoms, at potential sites of metabolism is a common strategy to improve metabolic stability and prolong the drug's duration of action.

In silico tools can be used to predict the ADME properties of designed analogues, helping to identify potential liabilities early in the drug discovery process. researchgate.netnih.gov By carefully tuning the structural features of this compound analogues, it is possible to optimize their physicochemical properties for improved biological availability.

Molecular Mechanism of Action Elucidation for 3 Phenethyl 3h Benzooxazol 2 One

Investigation of Intracellular Signaling Cascades Affected by the Compound

Currently, there is a lack of publicly available scientific literature detailing specific investigations into the intracellular signaling cascades directly affected by 3-Phenethyl-3H-benzooxazol-2-one. While the broader class of benzoxazolones has been studied for various biological activities, the specific effects of the 3-phenethyl substitution on signaling pathways such as the MAPK/ERK or PI3K/Akt pathways have not been elucidated for this particular compound. Research on other benzoxazolone derivatives has suggested potential anti-inflammatory and analgesic activities, which are often mediated by complex signaling networks. tandfonline.comtandfonline.com However, direct evidence linking this compound to the modulation of these or other specific cascades is not available.

Detailed Analysis of Biochemical Pathways Modulated by this compound

A detailed analysis of the biochemical pathways modulated by this compound is not present in the current body of scientific research. General studies on benzoxazolone derivatives have pointed towards their potential to interfere with pathways related to inflammation and pain. tandfonline.comtandfonline.com For instance, some benzoxazolones are known to have analgesic properties, suggesting a possible interaction with pathways involved in nociception. However, the specific biochemical mechanisms, such as enzyme inhibition or receptor modulation, have not been specifically characterized for this compound.

Subcellular Localization and Interaction with Organelles

There is no available data from published studies on the subcellular localization of this compound or its specific interactions with cellular organelles. Determining the cellular compartment where a compound accumulates is crucial for understanding its mechanism of action. Without experimental evidence from techniques such as fluorescent microscopy or subcellular fractionation followed by analytical detection, the distribution of this compound within the cell and its potential effects on organelles like the mitochondria, endoplasmic reticulum, or nucleus remain unknown.

Unraveling Specific Molecular Events Leading to Observed Biological Outcomes

The specific molecular events triggered by this compound that lead to any observed biological outcomes have not been documented. While some benzoxazolone derivatives have been synthesized and tested for biological activities, leading to the identification of structure-activity relationships for analgesic and anti-inflammatory effects, these studies have not focused on the 3-phenethyl derivative specifically. tandfonline.comtandfonline.comneu.edu.tr Therefore, the precise molecular targets and the cascade of events following the interaction of this compound with these targets are yet to be unraveled.

Receptor Occupancy and Downstream Transduction Pathways

Information regarding the receptor occupancy of this compound and the subsequent downstream transduction pathways is not available in the scientific literature. Receptor binding assays and functional studies would be necessary to identify if this compound acts on specific receptors and to characterize the signaling pathways that are activated or inhibited upon binding. Without such studies, it is not possible to define its receptor pharmacology and the resulting cellular responses.

Computational Chemistry and in Silico Approaches in 3 Phenethyl 3h Benzooxazol 2 One Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that simulates the binding of a ligand to the active site of a target protein, predicting its binding affinity and orientation. researchgate.net For derivatives of 3-Phenethyl-3H-benzooxazol-2-one, docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Research on related 3-substituted-2(3H)-benzoxazolone derivatives has demonstrated their potential to interact with various enzymes and receptors. For instance, docking studies on similar benzoxazolone compounds have explored their binding modes with targets such as caspase-3, an enzyme implicated in apoptosis. These studies have revealed that the functionalization at the third position of the benzoxazolone ring is critical for biological activity, with specific substitutions forming key interactions, such as hydrogen bonds, with crucial amino acid residues within the target's binding pocket. bohrium.com In one such study, it was observed that many of the compounds formed hydrogen bonds with the Arg207 residue of caspase-3. bohrium.com

Similarly, molecular docking has been employed to investigate the potential of benzoxazolone derivatives as antiviral agents, for example, by predicting their binding to the receptor-binding domains (RBDs) of SARS-CoV-2 subvariants. researchgate.net These in silico analyses help to rationalize the structure-activity relationships (SARs) observed in experimental assays and guide the design of new derivatives with improved potency. ucl.ac.be

Table 1: Representative Molecular Docking Data for Benzoxazolone Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) | Reference |

| 3-Substituted-2(3H)-benzoxazolones | Caspase-3 | Arg207 | Not specified in abstract | bohrium.com |

| 5-chloro-3-[4-(2-bromophenyl)piperazin-1- ylmethyl]benzoxazol-2-one | SARS-CoV-2 EG.5.1 RBD | Not specified in abstract | High affinity reported | researchgate.net |

| Benzoxazole (B165842) derivatives | Acetylcholinesterase (AChE) | Not specified in abstract | Not specified in abstract | researchgate.net |

Note: This table is illustrative and compiles data from studies on various benzoxazolone derivatives to demonstrate the application of molecular docking.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov These simulations, which calculate the motion of atoms and molecules, are crucial for assessing the stability of the predicted binding poses and exploring the conformational flexibility of both the ligand and the target protein.

For benzoxazolone derivatives, MD simulations can validate the interactions predicted by docking studies and provide a more accurate estimation of binding free energies. For example, in studies of benzoxazole derivatives targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), MD simulations were used to confirm the stability of the inhibitors within the binding pocket and to identify key residues that stabilize the complex. Such studies are essential for ensuring that the designed inhibitor can maintain its favorable interactions within the dynamic environment of the biological system.

The insights gained from MD simulations are critical for lead optimization, helping to refine the structure of this compound derivatives to enhance their binding stability and, consequently, their biological activity.

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Interpretations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules like this compound. lew.roresearchgate.net These methods are used to calculate electronic structure, predict reactivity, and interpret spectroscopic data.

Studies on benzoxazolone derivatives have utilized DFT calculations to investigate their geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. For instance, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into the metabolic fate of the compound and its potential interactions with biological nucleophiles.

Furthermore, QM calculations are employed to corroborate experimental spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netucl.ac.be By calculating theoretical spectra and comparing them with experimental results, researchers can confirm the structure of synthesized derivatives and understand the electronic basis for the observed spectroscopic features.

Table 2: Application of QM Calculations in Benzoxazolone Research

| QM Method | Property Investigated | Insights Gained | Reference |

| B3LYP/6-31G** | Geometric configuration (E/Z isomers) | Confirmed the more stable E-geometry of chalcone (B49325) derivatives. | ucl.ac.be |

| DFT (B3LYP/6-31G(d,p)) | Regioselectivity of cyclisation | Predicted the favored reaction pathway, consistent with experimental observations. | lew.ro |

| DFT | HOMO-LUMO energy gap, Molecular Electrostatic Potential | Provided information on chemical reactivity and charge distribution. | researchgate.net |

Note: This table highlights examples of how QM calculations have been applied to understand the properties of various benzoxazolone derivatives.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Prediction

The success of a drug candidate is heavily dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development. lew.ro

For this compound and its potential derivatives, various computational models can predict a range of ADME properties. These include aqueous solubility, intestinal absorption, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netontosight.ai For example, studies on benzoxazole derivatives have used software like QikProp to calculate properties that determine the "drug-likeness" of the compounds, ensuring they fall within acceptable ranges for oral bioavailability. researchgate.net

Table 3: Predicted ADME Properties for a Representative Benzoxazole Derivative

| Property | Predicted Value/Classification | Significance |

| Human Oral Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Penetration | Varies with substitution | Influences potential for CNS activity |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| Lipinski's Rule of Five | Generally compliant | Indicates good "drug-likeness" |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical ADME predictions for small molecules in this class.

Virtual Screening and Rational Design of Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with the rational design of new molecules, accelerates the discovery of novel and potent inhibitors.

Starting with the this compound scaffold, virtual screening can be used to explore a vast chemical space of potential derivatives. By systematically modifying the structure, for example, by adding different substituents to the phenethyl group or the benzoxazolone ring, and then using molecular docking and ADME predictions to evaluate these new virtual compounds, researchers can prioritize the synthesis of the most promising candidates.

The structure-activity relationships derived from these computational studies provide a roadmap for the rational design of new this compound derivatives with enhanced biological activity and improved pharmacokinetic profiles. This iterative cycle of design, prediction, and experimental validation is a cornerstone of modern drug discovery.

Advanced Methodologies and Analytical Techniques Utilized in 3 Phenethyl 3h Benzooxazol 2 One Research

Biophysical Techniques for Studying Ligand-Target Interactions

Understanding the direct physical interaction between a small molecule like 3-Phenethyl-3H-benzooxazol-2-one and its biological target is fundamental to characterizing its mechanism of action. Biophysical techniques offer quantitative insights into binding affinity, stoichiometry, and the thermodynamic driving forces of these interactions.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for monitoring biomolecular interactions in real-time. While specific SPR studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to study the kinetics of binding for small molecules to their protein targets. The technique involves immobilizing a target protein on a sensor chip and flowing a solution containing the ligand (the benzoxazolone derivative) over the surface. The change in the refractive index at the surface upon binding is measured, providing data on association and dissociation rates, from which the binding affinity (KD) can be calculated.

An illustrative example of ITC data for a small molecule inhibitor binding to a protein target is presented in the table below. This data, while not specific to this compound, demonstrates the type of quantitative information that can be obtained from an ITC experiment.

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Association Constant (Ka) | 2.5 x 106 M-1 |

| Dissociation Constant (KD) | 400 nM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (ΔS) | -8.7 cal/mol·K |

High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms for Activity Profiling

High-Throughput Screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. researchgate.net Benzoxazolone derivatives are often included in such libraries to explore their potential biological activities. HTS assays are typically miniaturized and automated, allowing for the screening of thousands of compounds in a short period. The primary goal is to identify compounds that produce a desired biological response, which are then selected for further investigation and optimization.

High-Content Screening (HCS) is a more sophisticated screening methodology that combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously. nih.govnih.gov HCS provides a more detailed "phenotypic fingerprint" of a compound's effect on cells, offering insights into its mechanism of action and potential toxicity early in the discovery process. nih.gov For example, HCS can be used to monitor changes in cell morphology, protein localization, and organelle health in response to treatment with a benzoxazolone derivative. While specific HCS data for this compound is not widely published, this technique is invaluable for profiling the cellular activities of novel compounds.

Advanced Imaging Techniques for Cellular Localization and Morphological Analysis

Advanced imaging techniques are crucial for visualizing the subcellular localization of fluorescently labeled compounds and for analyzing their effects on cellular morphology. Small organic fluorophores, including those based on heterocyclic scaffolds like oxazoles, are in high demand for cellular imaging due to their non-invasiveness and high sensitivity. nih.gov By incorporating specific targeting moieties, these fluorescent probes can be designed to accumulate in particular organelles, such as mitochondria or lysosomes. nih.gov

While specific studies on the cellular imaging of this compound are limited, research on related N-substituted benzothiadiazoles has demonstrated their potential as fluorescent probes for imaging lipid droplets in cancer cells. nih.govrsc.org The lipophilicity of these compounds was found to correlate with their accumulation in lipid droplets. nih.gov Confocal laser scanning microscopy (CLSM) is a key technology in these studies, providing high-resolution optical images with depth selectivity.

NMR Spectroscopy and X-ray Crystallography for Ligand-Protein Complex Structure Determination

Determining the three-dimensional structure of a ligand-protein complex at atomic resolution is essential for understanding the molecular basis of its activity and for guiding structure-based drug design.

NMR Spectroscopy is a powerful technique for studying protein-ligand interactions in solution. It can provide information on the binding site, the conformation of the ligand when bound to the protein, and the dynamics of the interaction. While no specific NMR structures of a this compound-protein complex are publicly available, the methodology is broadly applied in the study of small molecule inhibitors.

X-ray Crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules, including protein-ligand complexes. This technique requires the formation of a high-quality crystal of the complex, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. The crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole has been reported, providing insights into the geometry of the benzoxazole (B165842) core. nih.gov Structural studies of 2-substituted benzoxazole derivatives have also been conducted to understand their stereochemistry and conformation. nih.gov This structural information is invaluable for designing new derivatives with improved binding affinity and selectivity.

Below is a hypothetical representation of crystallographic data for a small molecule bound to a protein target.

| Parameter | Value |

| PDB ID | N/A (Hypothetical) |

| Resolution (Å) | 2.1 |

| R-work / R-free | 0.19 / 0.23 |

| Ligand Occupancy | 0.95 |

| Key Interacting Residues | Tyr123, Phe234, Val345 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Compound Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that is indispensable for the analysis of small molecules in complex biological samples. nih.gov

Metabolite Profiling: LC-MS is widely used for identifying the metabolites of a compound after its administration to an in vitro or in vivo system. nih.govsciex.com Untargeted metabolomics approaches can be used to obtain a comprehensive profile of all detectable metabolites. jfda-online.com The separation power of liquid chromatography combined with the mass accuracy and fragmentation capabilities of the mass spectrometer allows for the structural elucidation of novel metabolites. nih.gov For example, LC-MS has been used for the qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat. nih.gov

Compound Quantification: Targeted LC-MS/MS methods are the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissues. nih.govnih.govresearchgate.net These methods offer high sensitivity and specificity, allowing for the determination of compound concentrations at very low levels. semanticscholar.org A validated LC-MS/MS method for the quantification of a compound in a biological matrix is essential for pharmacokinetic studies. While a specific LC-MS/MS method for this compound is not detailed in the available literature, methods for the quantification of related phenolic benzotriazoles in plasma have been developed and validated. nih.govnih.gov

A typical validation summary for an LC-MS/MS quantification method is presented in the table below.

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Extraction Recovery | > 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.